3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea
Description
3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is a urea-based derivative featuring a tetrazole core substituted with ethoxy- and methoxyphenyl groups. The compound’s structure combines a tetrazole ring linked to a urea moiety, which is further substituted with aromatic groups. Such hybrids are often explored for biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects, based on structural analogs reported in the literature .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-3-29-18-10-6-16(7-11-18)26-19(23-24-25-26)14-22-20(27)21-13-12-15-4-8-17(28-2)9-5-15/h4-11H,3,12-14H2,1-2H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYUBDBMSSEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the tetrazole intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the tetrazole-ethoxyphenyl intermediate with 4-methoxyphenethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The tetrazole ring and urea linkage are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include triazole- and tetrazole-based derivatives with substituted aryl groups and urea/thiourea linkages. Key comparisons are summarized below:
Key Observations
Bioisosteric Replacements : The tetrazole in the target compound may offer improved metabolic stability compared to triazole-based analogs (e.g., bromuconazole, flusilazole), which are prone to oxidative degradation .
Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit stronger antifungal activity than urea analogs due to sulfur’s electronegativity enhancing target binding. The target compound’s urea group may limit potency against fungal pathogens compared to thioureas .
Substituent Effects: Methoxy vs. Aromatic Moieties: The ethoxyphenyl group on the tetrazole may enhance π-π stacking with enzyme active sites, similar to triazolone derivatives in .
Research Findings and Data
Physicochemical Properties
Biological Activity
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic compound that incorporates a tetrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrazole ring , an ethoxyphenyl group , and a methoxyphenyl group , which contribute to its unique biological properties. The tetrazole moiety is particularly significant as it often enhances solubility and bioactivity.
| Structural Feature | Description |
|---|---|
| Tetrazole Ring | Enhances bioactivity and solubility |
| Ethoxyphenyl Group | Contributes to pharmacological properties |
| Methoxyphenyl Group | Potentially modulates biological activity |
Biological Activities
Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have shown promising antibacterial and antifungal properties. For instance, studies have reported that certain tetrazole compounds possess significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Some tetrazole derivatives have demonstrated anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .
- Anticancer Potential : The structural diversity of tetrazole compounds allows for modifications that can enhance their anticancer activity. Certain derivatives have been shown to inhibit cancer cell proliferation in vitro .
The exact mechanism of action for 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological pathways. The tetrazole ring may mimic natural biomolecules, facilitating interactions that disrupt normal cellular functions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar tetrazole-containing compounds:
- Antibacterial Evaluation : A study assessed various tetrazole derivatives for their antibacterial activity using the disc diffusion method. Results indicated that some compounds exhibited zones of inhibition comparable to standard antibiotics such as ciprofloxacin .
- Anticancer Activity : Research on related tetrazole compounds revealed significant cytotoxic effects against human cancer cell lines. For example, specific derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells .
- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of tetrazole derivatives. Results showed a reduction in inflammatory markers in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
